molecular formula C15H19NO2 B13683233 Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate

Cat. No.: B13683233
M. Wt: 245.32 g/mol
InChI Key: GMFRIRBNUGYVEQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a dimethylphenyl group.

Preparation Methods

The synthesis of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods provide a good yield and selectivity, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic compounds, including indoles and other heterocycles.

    Biology: This compound is studied for its potential biological activities, such as anticancer and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (2,4-dimethylphenyl)carbamate: This compound has a similar structure but lacks the ethynyl group, which may affect its reactivity and applications.

    Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate: This compound contains a bromine atom instead of an ethynyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C15H19NO2/c1-7-12-8-9-13(11(3)10(12)2)16-14(17)18-15(4,5)6/h1,8-9H,2-6H3,(H,16,17)

InChI Key

GMFRIRBNUGYVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C#C

Origin of Product

United States

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